4-[3,5-Bis(trifluoromethyl)phenyl]iodobenzene
Overview
Description
4-[3,5-Bis(trifluoromethyl)phenyl]iodobenzene is an organoiodine compound with the molecular formula C₁₄H₇F₆I. This compound is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an iodobenzene moiety. It is primarily used in research settings, particularly in the fields of organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-Bis(trifluoromethyl)phenyl]iodobenzene typically involves the iodination of 3,5-bis(trifluoromethyl)benzene. One common method includes the reaction of 3,5-bis(trifluoromethyl)benzene with iodine and a suitable oxidizing agent such as potassium iodate in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent like acetic acid under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-[3,5-Bis(trifluoromethyl)phenyl]iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The compound can be oxidized to form iodonium salts.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like thiols, amines, and alkoxides.
Oxidation Reactions: Oxidizing agents such as peracids or hypervalent iodine reagents are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed in cross-coupling reactions.
Major Products
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Products include iodonium salts.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
4-[3,5-Bis(trifluoromethyl)phenyl]iodobenzene is used in various scientific research applications:
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Material Science: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the design of molecules with enhanced bioavailability and metabolic stability.
Mechanism of Action
The mechanism of action of 4-[3,5-Bis(trifluoromethyl)phenyl]iodobenzene is primarily related to its ability to participate in various chemical reactions. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, making it a versatile intermediate in electrophilic aromatic substitution reactions. The iodine atom can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
- 3,5-Bis(trifluoromethyl)phenyl boronic acid
Uniqueness
4-[3,5-Bis(trifluoromethyl)phenyl]iodobenzene is unique due to the presence of both trifluoromethyl groups and an iodine atom. This combination imparts distinct reactivity patterns, making it a valuable intermediate in organic synthesis. The trifluoromethyl groups enhance the compound’s stability and electron-withdrawing capacity, while the iodine atom provides a reactive site for further functionalization .
Properties
IUPAC Name |
1-(4-iodophenyl)-3,5-bis(trifluoromethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F6I/c15-13(16,17)10-5-9(6-11(7-10)14(18,19)20)8-1-3-12(21)4-2-8/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJJSOHOYCCQGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F6I | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001248334 | |
Record name | 4′-Iodo-3,5-bis(trifluoromethyl)-1,1′-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001248334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886762-46-5 | |
Record name | 4′-Iodo-3,5-bis(trifluoromethyl)-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886762-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4′-Iodo-3,5-bis(trifluoromethyl)-1,1′-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001248334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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